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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as TNF-α Converting Enzyme

(TACE), is a membrane-anchored sheddase critical to numerous physiological and pathological

processes.[1] Its primary function is to cleave and release the ectodomains of a wide array of

transmembrane proteins, including cytokines like Tumor Necrosis Factor-alpha (TNF-α),

ligands for the Epidermal Growth Factor Receptor (EGFR), and cytokine receptors.[1][2] With

over 80 known substrates, the dysregulation of ADAM-17 is implicated in inflammatory

diseases, cancer, and neurodegenerative disorders.[3] Understanding the kinetics of ADAM-

17's interaction with its substrates is therefore crucial for developing selective inhibitors and

novel therapeutics.[3][4]

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for studying

biomolecular interactions in real time.[5] It provides quantitative data on binding affinity (K D),

as well as the rates of association (k a ) and dissociation (k d ), offering deep insights into the

dynamics of the enzyme-substrate complex.[6] This application note provides a detailed

protocol for using SPR to analyze the interaction between recombinant ADAM-17 and its

substrates.
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ADAM-17 activity is tightly regulated. It is synthesized as an inactive pro-enzyme, and its

activation involves pro-domain removal by furin cleavage and conformational changes

triggered by various stimuli, such as G-protein coupled receptor (GPCR) activation or phorbol

esters (PMA).[1] Once active, ADAM-17 cleaves its specific substrates at the cell surface,

releasing the soluble ectodomain which then mediates downstream signaling.
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Caption: ADAM-17 activation pathway leading to the shedding of pro-TNF-α.

SPR Experimental Workflow
A typical SPR experiment involves immobilizing one interacting partner (the ligand) onto a

sensor chip and flowing the other partner (the analyte) over the surface. The binding interaction

causes a change in the refractive index at the surface, which is detected and plotted on a

sensorgram.
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General SPR Experimental Workflow
1. Preparation

- Purify Ligand (ADAM-17) & Analyte (Substrate)
- Prepare Buffers

2. Ligand Immobilization
- Activate Sensor Chip Surface
- Covalently couple ADAM-17

- Deactivate remaining active sites

3. Analyte Injection
- Inject serial dilutions of substrate

 over ADAM-17 and reference surfaces

4. Data Acquisition (Sensorgram)
- Association Phase

- Steady-State (optional)
- Dissociation Phase

5. Surface Regeneration
- Inject regeneration solution

 (e.g., low pH buffer) to remove bound analyte

6. Data Analysis
- Reference surface subtraction

- Buffer blank subtraction
- Global fitting to a binding model

7. Results
- ka (Association Rate)
- kd (Dissociation Rate)
- KD (Binding Affinity)

Click to download full resolution via product page

Caption: A step-by-step workflow for a typical SPR experiment.
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Experimental Protocols
This protocol describes the use of amine coupling to immobilize recombinant ADAM-17 onto a

carboxymethylated dextran sensor chip (e.g., a CM5 chip) to study the binding of a purified

substrate.

Materials and Reagents
SPR Instrument and Sensor Chips: Biacore series instrument (or equivalent) and CM5

sensor chips.

Proteins:

Ligand: High-purity (>95%) recombinant ADAM-17 (extracellular domain).

Analyte: High-purity (>95%) substrate of interest (e.g., recombinant TNF-α ectodomain).

Buffers and Solutions:

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20). Filter and degas.

Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5 (or other, determined by pre-

concentration scouting).

Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-

(dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.

Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other, determined by regeneration

scouting).

Protocol: Ligand Immobilization (ADAM-17)
System Priming: Prime the SPR instrument with filtered and degassed Running Buffer until a

stable baseline is achieved.

Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the

mixture over the desired flow cells (e.g., experimental and reference flow cells) for 7 minutes
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at a flow rate of 10 µL/min to activate the carboxymethylated surface.

Ligand Preparation: Dilute the recombinant ADAM-17 stock to a final concentration of 10-50

µg/mL in the Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

Ligand Injection: Inject the diluted ADAM-17 solution over the activated experimental flow

cell until the desired immobilization level is reached (e.g., 2000-4000 RU). Do not inject over

the reference flow cell.

Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) over both flow cells for 7 minutes at 10

µL/min to deactivate any remaining NHS-esters.

Surface Stabilization: Perform 2-3 startup cycles with the Regeneration Solution to remove

non-covalently bound protein and stabilize the surface.

Protocol: Analyte Interaction Analysis (Substrate)
Analyte Preparation: Prepare a dilution series of the substrate analyte in Running Buffer. A

typical concentration range for an unknown interaction would be 0.1 nM to 1 µM, using a 2-

fold or 3-fold dilution series. Include a zero-concentration sample (buffer only) for double

referencing.

Binding Measurement Cycle: Perform the following injection cycle for each analyte

concentration, from lowest to highest:

Flow Rate: Set a flow rate of 30 µL/min.

Association: Inject the analyte solution over both the ADAM-17 and reference flow cells for

120-180 seconds to monitor the binding phase.

Dissociation: Allow Running Buffer to flow over the cells for 300-600 seconds to monitor

the dissociation of the enzyme-substrate complex.

Regeneration: Inject the Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-

60 seconds to remove all bound analyte and prepare the surface for the next cycle.

Ensure the baseline returns to its starting level.

Data Collection: Record the sensorgrams for all injections.
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Data Analysis
Data Processing: Use the instrument's evaluation software to process the raw data.

Subtract the signal from the reference flow cell (Fc1) from the experimental flow cell (Fc2)

to correct for bulk refractive index changes and non-specific binding.

Subtract the signal from the buffer-only injection ("zero-concentration" analyte) to correct

for any systematic drift.

Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1

Langmuir binding model) using a global analysis. This will yield the association rate constant

(k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k

a ).

Quantitative Data Presentation
While direct SPR-derived kinetic data for ADAM-17 substrate interactions is not widely

published, valuable affinity information can be obtained from other methods, such as enzyme

kinetic assays that determine the Michaelis constant (K m ).

Table 1: Enzyme Kinetic Parameters for ADAM-17 with TNF-α-based Substrates (Data

obtained via fluorescence-based enzyme kinetics assay)
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Substrate
Description

ADAM-17
Construct

K m (μM) k cat (s⁻¹)
k cat /K m
(M⁻¹s⁻¹)

Reference

TNFα

juxtamembra

ne region

(random coil)

ECD¹ 24 ± 6.2 - - [4]

TNFα with 2

α-helix-

inducing

heptads

ECD¹ 7.5 ± 1.3 - - [4]

TNFα-based

α-helical

substrate

ECD¹ 2.0 ± 0.1 - - [4]

Glycosylated

TNFα-based

substrate

ECD¹ 7.6 ± 1.3 0.08 ± 0.01
6.1 ± 0.8 x

10⁴
[4]

Non-

glycosylated

TNFα-based

substrate

ECD¹ 12 ± 3 0.25 ± 0.03 - [4]

TNFα Pro⁷²–

Arg¹⁰⁸
ECD¹ 7.2 ± 0.6 0.2 ± 0.02 - [4]

¹ECD: Extracellular Domain

Table 2: Representative SPR Kinetic Data (Template) (This table serves as a template for the

data that would be generated from the SPR protocol described above.)

Ligand Analyte k a (M⁻¹s⁻¹) k d (s⁻¹) K D (M)

ADAM-17 ECD Substrate X Value Value Value

ADAM-17 ECD Substrate Y Value Value Value
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k a (Association Rate Constant): Describes the rate at which the enzyme and substrate form

a complex.

k d (Dissociation Rate Constant): Describes the rate at which the complex breaks apart.

K D (Equilibrium Dissociation Constant): A measure of binding affinity; a lower K D value

indicates a stronger interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Evaluation of the contribution of different ADAMs to tumor necrosis factor alpha
(TNFalpha) shedding and of the function of the TNFalpha ectodomain in ensuring selective
stimulated shedding by the TNFalpha convertase (TACE/ADAM17) - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by
neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

3. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening
System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]

4. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic
Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. experts.illinois.edu [experts.illinois.edu]

To cite this document: BenchChem. [Application Note: Characterizing ADAM-17 Substrate
Interactions using Surface Plasmon Resonance (SPR)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12375528#using-surface-plasmon-
resonance-to-study-adam-17-substrate-interaction]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12375528?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15292243/
https://pubmed.ncbi.nlm.nih.gov/15292243/
https://pubmed.ncbi.nlm.nih.gov/15292243/
https://pubmed.ncbi.nlm.nih.gov/15292243/
https://pubmed.ncbi.nlm.nih.gov/17510296/
https://pubmed.ncbi.nlm.nih.gov/17510296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8835787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8835787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3829370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3829370/
https://www.researchgate.net/figure/Kinetic-interaction-parameters-calculated-by-Biacore_fig1_273181712
https://experts.illinois.edu/en/publications/use-of-surface-plasmon-resonance-spr-to-determine-binding-affinit/
https://www.benchchem.com/product/b12375528#using-surface-plasmon-resonance-to-study-adam-17-substrate-interaction
https://www.benchchem.com/product/b12375528#using-surface-plasmon-resonance-to-study-adam-17-substrate-interaction
https://www.benchchem.com/product/b12375528#using-surface-plasmon-resonance-to-study-adam-17-substrate-interaction
https://www.benchchem.com/product/b12375528#using-surface-plasmon-resonance-to-study-adam-17-substrate-interaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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